6-Amino-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique chemical structure that includes an amino group at the 6-position and a carbonyl group at the 4-position of the quinazoline ring. This compound has attracted significant attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. Quinazolinones are known for their roles as enzyme inhibitors and their interactions with various biological targets, making them valuable in drug discovery and development .
6-Amino-1H-quinazolin-4-one is classified as a quinazolinone, a type of heterocyclic compound that is widely studied for its pharmacological properties. It can be derived from anthranilic acid and is often synthesized through various organic reactions involving condensation and cyclization processes .
The synthesis of 6-amino-1H-quinazolin-4-one typically involves several key steps:
The compound has notable spectral data including:
6-Amino-1H-quinazolin-4-one undergoes various chemical reactions that enhance its utility in synthetic chemistry:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles/nucleophiles for substitution reactions .
The mechanism of action of 6-amino-1H-quinazolin-4-one is primarily linked to its ability to inhibit specific enzymes involved in cellular processes. For example, it has shown potential as an inhibitor of protein kinases, which play critical roles in cancer cell proliferation. The binding affinity of this compound to target enzymes disrupts their normal function, leading to apoptosis in malignant cells .
Relevant analyses often include spectral methods (NMR, IR) that confirm structural integrity post-synthesis .
6-Amino-1H-quinazolin-4-one has numerous applications across various scientific fields:
The 6-amino-1H-quinazolin-4-one core exhibits remarkable structural plasticity, governed by three key features:
Table 1: Physicochemical and Biological Properties of Representative 6-Amino-1H-quinazolin-4-one Derivatives
Compound | C2/C3 Substituents | LogP | Key Biological Activity | EC50/IC50 |
---|---|---|---|---|
11a | 1-Phenyl, 2-methyl | 3.2 | Anti-HCV (NS5B inhibition) | 0.984 µM |
9a | 2-Amino-benzimidazol-6-yl | 2.8 | Anticancer (Aurora A/PI3Kδ/BRD4) | 10.19 nM (Aurora A) |
6-Nitro derivative | None | 1.5 | Antibacterial (B. subtilis) | Not reported |
48c | Hydroxamic acid linker | 1.9 | Dual PI3Kδ/HDAC6 inhibitor | <10 nM (both) |
The strategic focus on 6-amino-1H-quinazolin-4-one derivatives stems from their balanced drug-likeness and target versatility:
Therapeutic Applications of 6-Amino-1H-quinazolin-4-one Derivatives2.1. Anticancer Agents Targeting Key Oncogenic Pathways6-Amino-1H-quinazolin-4-ones demonstrate exceptional promise in oncology by inhibiting kinase and epigenetic regulators:
Table 2: Anticancer Activity of 6-Amino-1H-quinazolin-4-one Hybrids
Target | Compound | Structural Features | IC50 (Enzyme) | Cytotoxicity (Cell IC50) |
---|---|---|---|---|
Aurora A/PI3Kδ | 9a | C6-linked benzimidazole | 10.19 nM/13.12 nM | 0.26 µM (HCC827) |
PI3Kδ/HDAC6 | 48c | C3-hydroxamic acid cap | <10 nM (both) | Necrosis (MV4-11) |
DNA Repair (RAD51) | - | N1-aryl, C2-thiophene | 3.7 µM (RAD51) | 12.4 µM (TNBC) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0